2,4-PDCA

Description

designed as a mechanism-based competitive inhibitor of prolyl 4-hydroxylase

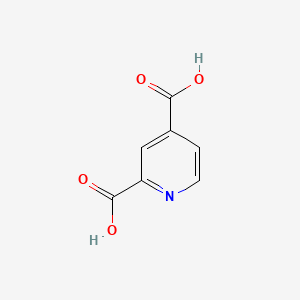

Structure

3D Structure

Properties

IUPAC Name |

pyridine-2,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4/c9-6(10)4-1-2-8-5(3-4)7(11)12/h1-3H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJIVRKPEXXHNJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060104 | |

| Record name | 2,4-Pyridinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499-80-9 | |

| Record name | 2,4-Pyridinedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Pyridinedicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-PYRIDINEDICARBOXYLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Pyridinedicarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Pyridinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2,4-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LUTIDINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AFI29F0TVL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of 2,4-Pyridinedicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,4-Pyridinedicarboxylic acid (2,4-PDCA), also known as lutidinic acid, is a versatile small molecule that has garnered significant attention in biochemical and pharmacological research. Its primary mechanism of action lies in its ability to act as a structural mimic of 2-oxoglutarate (2-OG), a key co-substrate for a large family of enzymes known as 2-oxoglutarate-dependent dioxygenases. By competitively inhibiting these enzymes, this compound can modulate a wide array of cellular processes, including epigenetic regulation, hypoxia sensing, and collagen biosynthesis. This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Core Mechanism of Action: Competitive Inhibition of 2-Oxoglutarate-Dependent Dioxygenases

The central mechanism of action of this compound revolves around its structural similarity to 2-oxoglutarate. This allows it to bind to the 2-OG binding site within the catalytic domain of 2-oxoglutarate-dependent dioxygenases, thereby preventing the binding of the endogenous co-substrate. This competitive inhibition disrupts the catalytic cycle of these enzymes, leading to a downstream cascade of cellular effects.[1][2][3] Some evidence also suggests that this compound can chelate zinc, which may contribute to its inhibitory effects on zinc-dependent enzymes.[1][2][3]

Signaling Pathway of 2-OG-Dependent Dioxygenase Inhibition by this compound

Caption: Competitive inhibition of 2-OG-dependent dioxygenases by this compound.

Key Enzyme Targets and Biological Consequences

This compound exhibits broad-spectrum inhibitory activity against a variety of 2-oxoglutarate-dependent dioxygenases, leading to significant biological consequences.

Inhibition of Jumonji C (JmjC) Domain-Containing Histone Demethylases

A prominent class of enzymes targeted by this compound are the JmjC domain-containing histone lysine demethylases (KDMs).[1] These enzymes play a crucial role in epigenetic regulation by removing methyl groups from histone tails, thereby influencing gene expression. By inhibiting KDMs such as KDM4A, KDM4C, and KDM5B, this compound can alter the histone methylation landscape and impact cellular processes like proliferation and migration.[4]

Modulation of the Hypoxia-Inducible Factor (HIF) Pathway

This compound inhibits prolyl hydroxylases (PHDs), which are key regulators of the hypoxia-inducible factor (HIF) transcription factor.[1] In normoxic conditions, PHDs hydroxylate HIF-α subunits, targeting them for proteasomal degradation. By inhibiting PHDs, this compound stabilizes HIF-α, leading to the transcription of genes involved in the cellular response to low oxygen levels.

Signaling Pathway of HIF Regulation by this compound

Caption: this compound inhibits PHDs, leading to HIF-1α stabilization and target gene expression.

Impact on Collagen Synthesis and Plant Biology

In addition to its effects on epigenetic and hypoxia pathways, this compound also influences collagen synthesis by inhibiting prolyl-4-hydroxylases and lysyl hydroxylases, enzymes essential for collagen maturation.[1] In the realm of plant biology, this compound has been shown to inhibit plant prolyl 4-hydroxylases (P4Hs), affecting cell wall formation and seedling growth.[5][6]

Quantitative Inhibition Data

The inhibitory potency of this compound against various 2-oxoglutarate-dependent dioxygenases has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values provide a measure of the concentration of this compound required to inhibit 50% of the enzyme's activity.

| Enzyme Target | Enzyme Class | IC50 Value | Reference |

| Prolyl Hydroxylase 1 (PHD1) | Hydroxylase | 1.5 µM | [1] |

| Aspartate/asparagine-β-hydroxylase (AspH) | Hydroxylase | ~0.03 µM | [7][8] |

| JmjC lysine-specific Nε-demethylase 4E (KDM4E) | Demethylase | Low micromolar | [7][9] |

| KDM5B/Jarid1B/PLU1 | Demethylase | 3 ± 1 µM | [4] |

| Ribosomal oxygenase 2 (RIOX2) | Hydroxylase | ~4.7 µM | [7] |

Experimental Protocols

The determination of the mechanism of action and inhibitory potency of this compound relies on a variety of robust experimental methodologies.

General Workflow for Enzyme Inhibition Assay

Caption: A generalized workflow for determining the inhibitory effect of this compound on a target enzyme.

Mass Spectrometry-Based Assays

Mass spectrometry (MS) is a powerful technique used to directly measure the products of enzymatic reactions. For 2-OG-dependent dioxygenases, MS can be employed to monitor the formation of the hydroxylated substrate or the conversion of 2-OG to succinate. These assays are highly sensitive and specific, providing accurate quantification of enzyme activity and inhibition.[9][10]

Fluorescence-Based Assays

Fluorescence-based assays offer a high-throughput and more convenient alternative to radiolabeled or MS-based methods. One common approach involves monitoring the depletion of 2-oxoglutarate. In this method, unreacted 2-OG is derivatized with a fluorogenic reagent, such as o-phenylenediamine, to produce a fluorescent product. The decrease in fluorescence intensity in the presence of an active enzyme and an inhibitor like this compound is proportional to the enzyme's activity.[11]

Enzyme-Coupled Spectrophotometric Assays

A generic assay for Fe(II)/2-oxoglutarate-dependent dioxygenases involves coupling the production of succinate to a change in absorbance.[12] This can be achieved using a series of coupling enzymes, such as succinyl-CoA synthetase, pyruvate kinase, and lactate dehydrogenase, which ultimately link succinate formation to the oxidation of NADH to NAD+. The decrease in NADH absorbance at 340 nm can be monitored spectrophotometrically to determine the rate of the primary enzymatic reaction.[12]

Conclusion

2,4-Pyridinedicarboxylic acid is a potent and broad-spectrum inhibitor of 2-oxoglutarate-dependent dioxygenases. Its mechanism of action, centered on competitive inhibition of 2-oxoglutarate binding, allows it to modulate a diverse range of critical cellular functions. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals seeking to utilize this compound as a chemical probe to investigate the roles of these important enzymes in health and disease. Further research into the selectivity and in vivo efficacy of this compound and its derivatives holds promise for the development of novel therapeutic agents.

References

- 1. caymanchem.com [caymanchem.com]

- 2. abmole.com [abmole.com]

- 3. selleckchem.com [selleckchem.com]

- 4. 2,4-Pyridinedicarboxylic acid | 499-80-9 [chemicalbook.com]

- 5. Frontiers | Pyridine 2,4-Dicarboxylic Acid Suppresses Tomato Seedling Growth [frontiersin.org]

- 6. Pyridine 2,4-Dicarboxylic Acid Suppresses Tomato Seedling Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. An assay for Fe(II)/2-oxoglutarate-dependent dioxygenases by enzyme-coupled detection of succinate formation - PubMed [pubmed.ncbi.nlm.nih.gov]

2,4-Pyridinedicarboxylic Acid: A Potent Modulator of 2-Oxoglutarate Dependent Dioxygenases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,4-Pyridinedicarboxylic acid (2,4-PDCA) is a small molecule that acts as a structural analog of 2-oxoglutarate (2-OG), a crucial co-substrate for a large family of non-heme iron(II)-dependent dioxygenases. By competitively inhibiting these enzymes, this compound has emerged as a valuable tool for studying their biological roles and as a scaffold for the development of therapeutic agents. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, its inhibitory effects on key 2-OG-dependent dioxygenases, detailed experimental protocols for assessing its activity, and the signaling pathways it modulates.

Introduction: The Role of 2-Oxoglutarate Dependent Dioxygenases

2-Oxoglutarate-dependent dioxygenases are a superfamily of enzymes that catalyze a wide range of oxidative reactions, playing critical roles in various physiological and pathological processes. These enzymes utilize 2-oxoglutarate and molecular oxygen to hydroxylate or demethylate a diverse array of substrates. Key subfamilies of 2-OG-dependent dioxygenases include:

-

Prolyl Hydroxylases (PHDs): These enzymes are central to the cellular oxygen sensing pathway. They hydroxylate specific proline residues on the alpha subunit of the Hypoxia-Inducible Factor (HIF-α), leading to its degradation under normoxic conditions.

-

Jumonji C (JmjC) domain-containing histone demethylases (KDMs): This large family of enzymes removes methyl groups from histone lysine residues, thereby playing a crucial role in epigenetic regulation of gene expression.

-

Aspartate/Asparagine-β-hydroxylase (AspH): Involved in the post-translational modification of proteins containing epidermal growth factor-like domains.

-

Collagen Prolyl-4-Hydroxylases (C-P4Hs): Essential for the post-translational hydroxylation of proline residues in procollagen, a critical step for the stability of the collagen triple helix.[1]

Given their involvement in fundamental cellular processes, the dysregulation of 2-OG-dependent dioxygenases has been implicated in numerous diseases, including cancer, anemia, and fibrotic disorders, making them attractive targets for therapeutic intervention.

This compound as a 2-Oxoglutarate Analog

This compound mimics the structure of 2-oxoglutarate, allowing it to bind to the active site of 2-OG-dependent dioxygenases and act as a competitive inhibitor. Its pyridine ring and two carboxylate groups enable it to chelate the active site iron(II) ion and occupy the 2-OG binding pocket, thereby preventing the binding of the natural co-substrate and inhibiting the enzymatic reaction.[2] this compound is considered a broad-spectrum inhibitor, affecting a range of 2-OG oxygenases, though with varying potencies.[3]

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound against various 2-oxoglutarate-dependent dioxygenases has been quantified using in vitro enzyme assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to evaluate its efficacy. The following tables summarize the available quantitative data for this compound against several key enzymes.

| Enzyme Target | IC50 (µM) | Ki (µM) | Assay Conditions/Notes |

| Prolyl Hydroxylases | |||

| Prolyl Hydroxylase 1 (PHD1) | 1.5 | - | Modulates hypoxia-inducible factor turnover.[4] |

| Chicken Prolyl 4-Hydroxylase | - | 2 | In vitro inhibition. Half-maximal inhibition of tissue hydroxyproline formation in chick-embryo calvaria required 650 µM. |

| Jumonji Histone Demethylases | |||

| KDM4A (JMJD2A) | 1.4 | - | |

| KDM4C (JMJD2C) | - | - | This compound is a known inhibitor.[5] |

| KDM4E | 0.29 | - | Inhibition is about an order of magnitude less efficient than for AspH under the tested conditions.[3] |

| KDM5B (Jarid1B/PLU1) | 3 | - | In vitro and in-cell inhibitor.[5] |

| JMJD5 | ~0.5 | - | SPE-MS inhibition assays. |

| Other 2-OG Dioxygenases | |||

| Aspartate/asparagine-β-hydroxylase (AspH) | 0.03 | - | Inhibition is ~10-fold more efficient than JMJD5 and KDM4E. |

| Factor Inhibiting HIF (FIH) | ~4.7 | - | |

| RIOX2 | ~4.0 - 4.7 | - | Efficient inhibition observed.[3] |

Signaling Pathways Modulated by this compound

By inhibiting 2-OG-dependent dioxygenases, this compound can significantly impact downstream signaling pathways.

HIF-1α Signaling Pathway

Inhibition of prolyl hydroxylases (PHDs) by this compound is a key mechanism of its action. Under normal oxygen conditions (normoxia), PHDs hydroxylate proline residues on HIF-1α, marking it for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. By inhibiting PHDs, this compound prevents HIF-1α hydroxylation, leading to its stabilization and accumulation. Stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) in the promoters of target genes, activating their transcription. These target genes are involved in angiogenesis, erythropoiesis, glucose metabolism, and cell survival.

Jumonji C Histone Demethylase Activity

JmjC domain-containing histone demethylases (KDMs) are another major class of enzymes inhibited by this compound. These enzymes remove methyl groups from lysine residues on histone tails, a process that is critical for regulating chromatin structure and gene expression. The demethylation reaction catalyzed by KDMs is an oxidative process that requires Fe(II) and 2-oxoglutarate. This compound competes with 2-oxoglutarate for binding to the active site, thereby inhibiting demethylation and leading to the maintenance of histone methylation marks. This can result in the repression or activation of gene transcription, depending on the specific histone mark and its genomic location.

Experimental Protocols

Accurate assessment of the inhibitory activity of this compound requires robust and reliable experimental protocols. Below are detailed methodologies for key assays used to characterize this compound's effects on 2-oxoglutarate-dependent dioxygenases.

MALDI-TOF Mass Spectrometry-Based Inhibition Assay for 2-OG Oxygenases

This method directly measures the enzymatic modification of a peptide substrate (hydroxylation or demethylation) and is a powerful tool for determining IC50 values.

Materials:

-

Purified recombinant 2-OG oxygenase (e.g., KDM4E, JMJD5)

-

Peptide substrate (specific to the enzyme being assayed)

-

This compound and other test compounds

-

2-Oxoglutarate (2-OG)

-

Ferrous ammonium sulfate

-

L-Ascorbic acid

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

-

Quenching solution (e.g., 0.1% trifluoroacetic acid in water)

-

MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid)

-

MALDI target plate

-

MALDI-TOF mass spectrometer

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixtures containing the assay buffer, peptide substrate, 2-OG, ferrous ammonium sulfate, and L-ascorbic acid at their final desired concentrations.

-

Inhibitor Addition: Add varying concentrations of this compound (or other inhibitors) to the wells. Include a control with no inhibitor (DMSO vehicle control).

-

Enzyme Addition: Initiate the reaction by adding the purified 2-OG oxygenase to each well.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 20-60 minutes).

-

Quenching: Stop the reaction by adding the quenching solution to each well.

-

Sample Spotting: Mix a small aliquot of the quenched reaction with the MALDI matrix solution and spot it onto the MALDI target plate. Allow the spots to air dry.

-

Mass Spectrometry Analysis: Acquire mass spectra for each spot. Identify the peaks corresponding to the unmodified substrate and the modified product (e.g., +16 Da for hydroxylation, -14 Da for demethylation).

-

Data Analysis: Calculate the percent conversion of substrate to product for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Colorimetric Assay for Prolyl Hydroxylase Activity

This assay is suitable for measuring the activity of prolyl hydroxylases by quantifying the amount of hydroxyproline produced.

Materials:

-

Cell or tissue homogenates, or purified prolyl hydroxylase

-

Concentrated Hydrochloric Acid (~12 M)

-

Chloramine T/Oxidation Buffer Mixture

-

DMAB Reagent (4-(Dimethylamino)benzaldehyde)

-

Hydroxyproline Standard

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Sample Hydrolysis:

-

For tissue or cell samples, homogenize in water.

-

Add an equal volume of concentrated HCl to the homogenate in a pressure-tight vial.

-

Hydrolyze at 120°C for 3 hours.

-

Neutralize the hydrolysate with NaOH.

-

Centrifuge to remove any precipitate.

-

-

Assay Reaction:

-

Add the hydrolyzed samples and hydroxyproline standards to a 96-well plate.

-

Add the Chloramine T/Oxidation Buffer Mixture to each well and incubate at room temperature for 5 minutes. This oxidizes the hydroxyproline.

-

Add the DMAB Reagent to each well.

-

Incubate the plate at 60°C for 90 minutes. A chromophore is formed in this step.

-

-

Measurement:

-

Cool the plate to room temperature.

-

Measure the absorbance at 560 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using the absorbance readings from the hydroxyproline standards.

-

Determine the concentration of hydroxyproline in the samples by interpolating their absorbance values on the standard curve.

-

To determine the inhibitory effect of this compound, cells or tissues can be pre-treated with the compound before harvesting and performing the assay.

-

Conclusion

2,4-Pyridinedicarboxylic acid is a versatile and potent inhibitor of 2-oxoglutarate-dependent dioxygenases. Its ability to mimic the natural co-substrate, 2-oxoglutarate, allows it to modulate the activity of a wide range of enzymes involved in critical cellular processes such as oxygen sensing, epigenetic regulation, and collagen biosynthesis. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound as a tool to investigate the function of these enzymes and as a starting point for the design of more selective and potent inhibitors with therapeutic potential. The visualization of the affected signaling pathways further enhances the understanding of the downstream consequences of inhibiting this important class of enzymes.

References

- 1. abcam.co.jp [abcam.co.jp]

- 2. What are JumonjiC-domain histone demethylase modulators and how do they work? [synapse.patsnap.com]

- 3. cusabio.com [cusabio.com]

- 4. researchgate.net [researchgate.net]

- 5. Biology and targeting of the Jumonji-domain histone demethylase family in childhood neoplasia: a preclinical overview - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Function of 2,4-Pyridinedicarboxylic Acid in Cells: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals December 2025

Abstract

2,4-Pyridinedicarboxylic acid (2,4-PDCA), also known as Lutidinic Acid, is a versatile small molecule that has garnered significant attention in cellular biology and drug discovery. Its biological activity stems primarily from its structural similarity to 2-oxoglutarate (2-OG), a key metabolite and co-substrate for a large family of non-heme, Fe(II)-dependent oxygenases. By acting as a competitive inhibitor of these enzymes, this compound modulates critical cellular processes, including epigenetic regulation and the hypoxia response. This technical guide provides an in-depth overview of the core biological functions of this compound in cells, detailing its mechanism of action, impact on signaling pathways, and the experimental methodologies used for its characterization.

Core Mechanism of Action

The biological functions of 2,4-pyridinedicarboxylic acid are rooted in two primary chemical properties: its structural mimicry of 2-oxoglutarate (2-OG) and its capacity to chelate metal ions, particularly zinc.[1][2][3]

-

2-Oxoglutarate Mimicry: this compound closely resembles the structure of 2-OG (also known as α-ketoglutarate), a crucial co-substrate for a wide array of dioxygenase enzymes. These enzymes couple the oxidative decarboxylation of 2-OG to the oxidation of a primary substrate. This compound competitively binds to the 2-OG binding site on these enzymes, thereby inhibiting their catalytic activity.[3][4] The pyridine nitrogen and the C2-carboxylate of this compound chelate the active site Fe(II) ion, while the C4-carboxylate interacts with basic residues that typically anchor the C5-carboxylate of 2-OG.[5]

-

Zinc Chelation: this compound can also chelate zinc ions, which allows it to inhibit the activity of certain zinc-dependent enzymes, such as metallo-β-lactamases.[3]

This dual activity allows this compound to serve as a broad-spectrum inhibitor, affecting numerous cellular pathways. Its cell permeability is often enhanced for experimental purposes by using its dimethyl or diethyl ester prodrug forms, which are hydrolyzed to the active diacid form within the cell.[3][6]

Figure 1: Mechanism of this compound Action. this compound competitively inhibits 2-OG oxygenases by binding to the active site.

Key Cellular Processes and Signaling Pathways

By inhibiting 2-OG dependent oxygenases, this compound exerts significant influence over two major cellular signaling networks: epigenetic regulation via histone demethylation and the cellular response to hypoxia via HIF-1α stabilization.

Epigenetic Regulation: Inhibition of Histone Demethylases

A primary class of enzymes targeted by this compound is the Jumonji C (JmjC) domain-containing family of histone demethylases (JHDMs or KDMs).[7][8] These enzymes remove methyl groups from lysine residues on histone tails, a critical process for regulating chromatin structure and gene expression.[9] this compound has been shown to inhibit several KDM subfamilies, including:

-

KDM4/JMJD2: Acts on di- and trimethylated H3K9 and H3K36. This compound inhibits JMJD2A, JMJD2C, and JMJD2E.[7][10]

-

KDM5/JARID1: Acts on di- and trimethylated H3K4. This compound is a known inhibitor of KDM5B.[7][9]

-

KDM6/UTX: Acts on di- and trimethylated H3K27. This compound shows inhibitory activity against KDM6A.[10]

By inhibiting these demethylases, this compound can lead to a hypermethylated state at specific histone lysine residues, generally associated with transcriptional repression, thereby altering gene expression patterns.

Figure 2: Effect of this compound on Histone Demethylation. Inhibition of KDMs by this compound prevents demethylation, altering chromatin state and gene expression.

Hypoxia Signaling Pathway: HIF-1α Stabilization

Hypoxia-inducible factor-1α (HIF-1α) is the master transcriptional regulator of the cellular response to low oxygen.[1] Under normoxic (normal oxygen) conditions, HIF-1α is hydroxylated on specific proline residues by Prolyl Hydroxylase Domain (PHD) enzymes, which are also 2-OG dependent oxygenases. This hydroxylation marks HIF-1α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid proteasomal degradation.[1]

This compound inhibits PHD enzymes, preventing HIF-1α hydroxylation.[3] This mimics a hypoxic state, causing HIF-1α to stabilize and accumulate. The stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β (ARNT), and binds to Hypoxia-Response Elements (HREs) in the promoters of target genes, activating their transcription.[1] These target genes are involved in angiogenesis, glucose metabolism, and cell survival. A diethyl ester derivative of this compound, in combination with resveratrol, has been clinically shown to stabilize HIF-1α and improve hair density in female volunteers.[11]

Figure 3: this compound and the HIF-1α Signaling Pathway. By inhibiting PHDs, this compound prevents HIF-1α degradation, leading to the activation of hypoxia-responsive genes.

Collagen Synthesis

Collagen biosynthesis involves the hydroxylation of proline and lysine residues by prolyl-4-hydroxylase (P4H) and lysyl hydroxylases, respectively. These are 2-OG dependent enzymes essential for the proper folding and stability of the collagen triple helix.[11][12] Inhibition of P4H by this compound can impair procollagen processing and reduce collagen synthesis.[12]

PI3K/Akt/mTOR Pathway Interaction

While some pyridinecarboxylic acid derivatives have been shown to modulate the PI3K/Akt/mTOR pathway, direct evidence linking this compound itself to this signaling cascade is currently sparse in the reviewed literature.[1][13] One study demonstrated that a different derivative, HP24, increased the expression of VEGF-A and eNOS through the PI3K/Akt/mTOR pathway in macrophages.[6] Researchers should exercise caution in extrapolating these findings to this compound without direct experimental validation.

Quantitative Data on Enzyme Inhibition

The inhibitory potency of this compound has been quantified against a range of 2-OG dependent oxygenases. The half-maximal inhibitory concentration (IC50) is a key metric, though its value can be influenced by assay conditions, particularly the concentration of the co-substrate 2-OG.

| Target Enzyme Family | Specific Enzyme | IC50 (µM) | Ki (µM) | Assay Conditions / Notes | Reference(s) |

| Prolyl Hydroxylases | Prolyl Hydroxylase 1 (PHD1) | 1.5 | - | - | [3] |

| Prolyl-4-Hydroxylase (P4H) | - | ~2.0 | Competitive with respect to 2-OG. | [4] | |

| Histone Demethylases | KDM4A (JMJD2A) | - | - | Inhibitor of KDM4A. | [7][10] |

| KDM4C (JMJD2C) | - | - | Inhibitor of KDM4C. | [7][10] | |

| KDM4E (JMJD2E) | 0.29 - 1.4 | - | SPE-MS assay. | [7][10][11] | |

| KDM5B (ccKDM5B) | 3 ± 1 | - | FDH-coupled assay. | [7] | |

| Other Dioxygenases | Aspartate/asparagine-β-hydroxylase (AspH) | ~0.03 | - | SPE-MS assay; low 2-OG concentration. | [6][11] |

| Factor Inhibiting HIF (FIH) | ~4.7 | - | SPE-MS assay. | [11] | |

| Ribosomal Oxygenase 2 (RIOX2) | ~4.0 | - | SPE-MS assay. | [11] | |

| Jumonji Domain-Containing Protein 6 (JMJD6) | 6 | - | NMR-based determination of apparent binding constant (KDapp). | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological functions of this compound.

In Vitro Enzyme Inhibition Assays

This method directly measures the enzymatic conversion of a methylated peptide substrate to its demethylated product.[1][15]

-

Objective: To determine the IC50 of this compound against a specific histone demethylase (e.g., JMJD2E/KDM4E).

-

Materials:

-

Recombinant human KDM4E enzyme.

-

Trimethylated peptide substrate (e.g., a variant of H3(1-15)K9me3).[11]

-

Assay Buffer: 50 mM HEPES (pH 7.5), 0.01% Tween-20, 0.1 mg/mL BSA.

-

Cofactors: FeSO4 (e.g., 2 µM), 2-oxoglutarate (e.g., 2 µM), Ascorbic acid (e.g., 100 µM).

-

Inhibitor: 2,4-Pyridinedicarboxylic acid, serially diluted in DMSO.

-

Quench Solution: 0.5% Formic acid in water.

-

RapidFire High-Throughput MS System with a triple quadrupole mass spectrometer.

-

-

Procedure:

-

Prepare a master mix of assay buffer, enzyme, peptide substrate, FeSO4, and ascorbic acid.

-

Dispense the inhibitor dilutions into a 384-well assay plate.

-

Initiate the reaction by adding the 2-OG solution to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding the quench solution.

-

Analyze the plate on the RapidFire MS system. The system aspirates each sample, desalted it on a solid-phase extraction (SPE) cartridge, and injects it into the mass spectrometer.

-

Monitor the mass transitions corresponding to the substrate (trimethylated peptide) and the products (di-, mono-, and un-methylated peptides).

-

Calculate the percent inhibition for each inhibitor concentration relative to DMSO controls and fit the data to a dose-response curve to determine the IC50 value.

-

References

- 1. benchchem.com [benchchem.com]

- 2. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. The 2-oxoglutarate binding site of prolyl 4-hydroxylase. Identification of distinct subsites and evidence for 2-oxoglutarate decarboxylation in a ligand reaction at the enzyme-bound ferrous ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Direct and continuous assay for prolyl 4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of cardiac myofibroblast formation and collagen synthesis by activation and overexpression of adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ora.ox.ac.uk [ora.ox.ac.uk]

- 11. Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Demonstrating enhanced throughput of RapidFire mass spectrometry through multiplexing using the JmjD2d demethylase as a model system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Enabling lead discovery for histone lysine demethylases by high-throughput RapidFire mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

2,4-Pyridinedicarboxylic Acid: A Technical Guide to its Discovery and Application as a Broad-Spectrum Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Pyridinedicarboxylic acid (2,4-PDCA), also known as lutidinic acid, has emerged as a pivotal tool in biochemical research and drug discovery. Its significance stems from its role as a broad-spectrum inhibitor of a large family of enzymes known as 2-oxoglutarate (2OG)-dependent oxygenases. These enzymes are critical in a vast array of physiological and pathological processes, making them attractive targets for therapeutic intervention. This technical guide provides an in-depth exploration of the discovery, history, and mechanism of action of this compound as an enzyme inhibitor, complete with quantitative data, detailed experimental protocols, and visualizations of key concepts.

Discovery and History: From a Specific Inhibitor to a Broad-Spectrum Tool

The journey of this compound as a notable enzyme inhibitor began in the early 1980s. A seminal study published in 1984 identified 2,4-pyridinedicarboxylic acid as a potent inhibitor of prolyl 4-hydroxylase, a key enzyme in collagen biosynthesis. The study revealed that this compound acts as a competitive inhibitor with respect to the enzyme's cosubstrate, 2-oxoglutarate, exhibiting a Ki value of approximately 2 µM. This discovery laid the groundwork for understanding the inhibitory potential of 2-oxoglutarate analogues.

Subsequent research expanded the scope of this compound's inhibitory activity beyond prolyl 4-hydroxylase. It was recognized that its structural similarity to 2-oxoglutarate allows it to competitively inhibit a wide range of Fe(II) and 2OG-dependent dioxygenases. This family of enzymes includes various hydroxylases and histone lysine demethylases (KDMs), which are involved in processes such as hypoxia sensing, epigenetics, and post-translational modifications.

The realization of its broad-spectrum inhibitory properties has led to the widespread use of this compound as a research tool to probe the function of 2OG-dependent oxygenases in various biological systems, from human cells to plants. Its ability to modulate the hypoxia-inducible factor (HIF) pathway by inhibiting HIF prolyl-hydroxylases has been a particularly active area of investigation. Furthermore, its dimethyl ester prodrug form is often utilized in cell-based studies to enhance cell permeability.[1]

Mechanism of Action

This compound's inhibitory action is rooted in its structural analogy to 2-oxoglutarate (2-OG), the obligate cosubstrate for all 2OG-dependent oxygenases. These enzymes catalyze the incorporation of one atom of molecular oxygen into a prime substrate, while the other oxygen atom is incorporated into 2-OG, leading to its oxidative decarboxylation to succinate and CO2.

This compound mimics the binding of 2-OG to the active site of the enzyme, specifically chelating the active site Fe(II) ion through its pyridine nitrogen and the carboxylate groups at the C2 and C4 positions. This binding occupies the 2-OG binding site and prevents the productive binding of the natural cosubstrate, thereby competitively inhibiting the enzyme's catalytic activity.

Quantitative Inhibitory Activity of this compound

The inhibitory potency of this compound has been quantified against a variety of 2-oxoglutarate-dependent oxygenases. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The table below summarizes the reported IC50 values for this compound against several human enzymes.

| Enzyme Target Family | Specific Enzyme | Substrate | IC50 (µM) | Reference |

| Hydroxylases | Prolyl Hydroxylase Domain 2 (PHD2) | HIF-1α peptide | Weak inhibitor | [1] |

| Factor Inhibiting HIF (FIH) | HIF-1α peptide | ~4.7 | [1] | |

| Aspartyl/Asparaginyl β-hydroxylase (AspH) | EGFD peptide | ~0.03 | [1] | |

| Ribosomal Oxygenase 2 (RIOX2) | RPL27A peptide | ~4.0 | [1] | |

| Lysine Demethylases (KDMs) | KDM4E (JMJD2E) | H3K9me3 peptide | ~0.29 | [1] |

| JMJD5 | RPS6 peptide | ~0.5 | [1] |

Note: IC50 values can vary depending on the specific assay conditions, including substrate and 2-oxoglutarate concentrations.

Experimental Protocols

The determination of the inhibitory activity of this compound against 2OG-dependent oxygenases is commonly performed using in vitro enzyme assays. A widely used and robust method is the Solid-Phase Extraction coupled to Mass Spectrometry (SPE-MS) inhibition assay. This method directly monitors the enzymatic modification of a peptide substrate.

Detailed Protocol: SPE-MS Inhibition Assay for a 2OG-Dependent Oxygenase

This protocol provides a general framework for determining the IC50 of this compound against a generic 2OG-dependent hydroxylase that acts on a peptide substrate.

1. Materials and Reagents:

-

Enzyme: Purified recombinant 2OG-dependent oxygenase.

-

Substrate: Synthetic peptide substrate for the enzyme.

-

Cofactors: 2-Oxoglutarate (2-OG), (NH4)2Fe(SO4)2·6H2O (FAS), L-Ascorbic acid.

-

Inhibitor: 2,4-Pyridinedicarboxylic acid (this compound).

-

Assay Buffer: e.g., 50 mM HEPES or Tris-HCl, pH 7.5.

-

Quenching Solution: e.g., 0.1% (v/v) formic acid in water.

-

SPE Plate: e.g., C18 reverse-phase SPE plate.

-

SPE Wash Solution: e.g., 0.1% (v/v) formic acid in water.

-

SPE Elution Solution: e.g., 0.1% (v/v) formic acid in 50% acetonitrile/water.

-

Mass Spectrometer: A mass spectrometer capable of detecting the mass change of the peptide substrate upon enzymatic modification (e.g., hydroxylation results in a +16 Da mass shift).

2. Experimental Workflow:

3. Step-by-Step Procedure:

-

Prepare a serial dilution of this compound: Prepare a range of concentrations of this compound in the assay buffer or DMSO.

-

Prepare the reaction mixture: In a microplate, combine the assay buffer, FAS, L-Ascorbic acid, 2-OG, and the peptide substrate.

-

Initiate the reaction: Add the enzyme to the reaction mixture to start the enzymatic reaction. Also, include controls with no enzyme (negative control) and no inhibitor (positive control).

-

Incubate: Incubate the reaction plate at the optimal temperature for the enzyme for a set period (e.g., 10-60 minutes).

-

Quench the reaction: Stop the reaction by adding the quenching solution (e.g., formic acid).

-

Solid-Phase Extraction (SPE):

-

Condition: Condition the wells of the C18 SPE plate with the elution solution followed by the wash solution.

-

Load: Load the quenched reaction mixture onto the SPE plate.

-

Wash: Wash the wells with the wash solution to remove salts and other interfering components.

-

Elute: Elute the peptide substrate and product from the SPE plate using the elution solution.

-

-

Mass Spectrometry Analysis: Analyze the eluted samples by mass spectrometry to determine the relative abundance of the unmodified substrate and the hydroxylated product.

-

Data Analysis:

-

Calculate the percentage of product formation for each inhibitor concentration relative to the positive control (no inhibitor).

-

Calculate the percent inhibition for each concentration of this compound.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Signaling Pathways and Logical Relationships

This compound's inhibition of HIF prolyl hydroxylases has a direct impact on the HIF signaling pathway, a central regulator of the cellular response to hypoxia.

Conclusion

2,4-Pyridinedicarboxylic acid has proven to be an invaluable small molecule for the study of 2-oxoglutarate-dependent oxygenases. Its journey from a specific inhibitor of prolyl 4-hydroxylase to a widely used broad-spectrum research tool highlights the importance of understanding enzyme mechanisms and the power of small molecule probes. The methodologies outlined in this guide provide a foundation for researchers to utilize this compound effectively in their own investigations into the diverse roles of this critical enzyme family in health and disease. As research into 2OG-dependent oxygenases continues to expand, the utility of this compound and its derivatives as chemical tools for discovery is set to grow, paving the way for new therapeutic strategies.

References

Spectroscopic Data of 2,4-Pyridinedicarboxylic Acid

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-pyridinedicarboxylic acid (2,4-PDCA), also known as lutidinic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data in a structured format, details the experimental protocols for these analyses, and includes visualizations of the analytical workflow.

The following sections summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data for 2,4-Pyridinedicarboxylic Acid

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.95 | d | H-6 |

| 8.45 | s | H-3 |

| 8.00 | d | H-5 |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for 2,4-Pyridinedicarboxylic Acid [1][2]

| Chemical Shift (δ) ppm | Assignment |

| 165.7 | C=O (C-7) |

| 164.8 | C=O (C-8) |

| 152.0 | C-2 |

| 149.8 | C-6 |

| 140.2 | C-4 |

| 128.5 | C-5 |

| 124.0 | C-3 |

Solvent: DMSO-d₆[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for this compound are summarized below.

Table 3: IR Spectroscopic Data for 2,4-Pyridinedicarboxylic Acid [3]

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3400-2400 (broad) | O-H stretch (from carboxylic acid) |

| 1710 | C=O stretch (from carboxylic acid) |

| 1600 | C=C and C=N ring stretching |

| 1300 | C-O stretch and O-H bend |

| 900 | O-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Table 4: Mass Spectrometry Data (GC-MS) for 2,4-Pyridinedicarboxylic Acid [4]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |

| 167 | 100 | [M]⁺ (Molecular Ion) |

| 123 | 79.82 | [M-CO₂]⁺ |

| 95 | - | [M-CO₂-CO]⁺ |

| 78 | 9.07 | [C₅H₄N]⁺ (Pyridyl cation) |

| 51 | 9.96 | [C₄H₃]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy Protocol

A sample of 2,4-pyridinedicarboxylic acid is dissolved in a deuterated solvent, typically dimethyl sulfoxide (DMSO-d₆), and transferred to an NMR tube.[5][6] The spectra are recorded on an NMR spectrometer, such as a Bruker WH-360[2][4], operating at a specific frequency for ¹H and ¹³C nuclei. Standard parameters for acquisition, such as pulse width, acquisition time, and relaxation delay, are optimized to obtain high-resolution spectra. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.[2]

IR Spectroscopy Protocol

The IR spectrum of solid this compound can be obtained using the KBr wafer technique.[4] A small amount of the finely ground compound is mixed with dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a thin, transparent pellet. This pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.[7] Alternatively, a thin solid film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[8]

Mass Spectrometry Protocol

For GC-MS analysis, a dilute solution of 2,4-pyridinedicarboxylic acid in a suitable solvent is injected into the gas chromatograph. The compound is volatilized and separated from the solvent and any impurities on the GC column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting ions are separated by the mass analyzer according to their mass-to-charge ratio, and a mass spectrum is generated. For dicarboxylic acids, derivatization to form more volatile esters (e.g., dibutyl esters) may be employed to improve chromatographic separation and ionization efficiency.[9]

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound and a conceptual representation of how this compound is analyzed in a high-throughput screening context.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Conceptual workflow for analyzing this compound as an enzyme inhibitor.

References

- 1. 2,4-Pyridinedicarboxylic acid(499-80-9) 13C NMR [m.chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. 2,4-Pyridinedicarboxylic acid(499-80-9) IR Spectrum [m.chemicalbook.com]

- 4. 2,4-Pyridinedicarboxylic acid | C7H5NO4 | CID 10365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Pyridine-2,6-dicarboxylic acid(499-83-2) 1H NMR spectrum [chemicalbook.com]

- 7. Experimental Design [web.mit.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 2,4-Pyridinedicarboxylic Acid in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Pyridinedicarboxylic acid (2,4-PDCA), also known as lutidinic acid, is a versatile heterocyclic compound with significant applications in medicinal chemistry and drug development. Its structural resemblance to 2-oxoglutarate (2-OG) allows it to act as a broad-spectrum inhibitor of 2-OG-dependent dioxygenases, including histone demethylases, which are implicated in a variety of human diseases such as cancer.[1][2][3] The therapeutic potential of this compound and its derivatives underscores the critical need for a thorough understanding of its physicochemical properties, particularly its solubility and stability in aqueous environments. These parameters are fundamental to formulation development, bioavailability, and overall therapeutic efficacy.

This technical guide provides a comprehensive overview of the aqueous solubility and stability of this compound. It includes quantitative data, detailed experimental protocols for characterization, and visual representations of relevant biological pathways and experimental workflows to support researchers and drug development professionals in their work with this promising molecule.

Aqueous Solubility of this compound

The aqueous solubility of this compound is influenced by factors such as pH and temperature. As a dicarboxylic acid, its ionization state, and consequently its solubility, is highly dependent on the pH of the aqueous medium.

Quantitative Solubility Data

The following tables summarize the available quantitative data on the solubility of this compound in aqueous solutions.

Table 1: Solubility of this compound in Water at Different Temperatures

| Temperature (°C) | Solubility (g/L) |

| 20 | 4.5[4][5][6] |

| 25 | 2.49[4][5][6] |

Table 2: pH-Dependent Solubility of this compound Monohydrate

| pH | Solubility (mg/mL) |

| 2.16 | 3.8 |

| 2.83 | 11.2 |

| 3.0 - 3.5 | 29.8 |

Data in Table 2 is for this compound monohydrate, which may form when the anhydrous form is exposed to aqueous media.

Stability of this compound in Aqueous Solutions

This compound is generally considered a stable compound under standard storage conditions. However, its stability in aqueous solutions, particularly under stress conditions, is a critical parameter for drug development. Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are crucial for understanding the intrinsic stability of a drug substance.[4][7][8] These studies involve exposing the compound to stress conditions such as hydrolysis, oxidation, and photolysis to accelerate its degradation.

Table 3: General Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions |

| Acid Hydrolysis | 0.1 M to 1 M HCl, heated (e.g., 60-80 °C) |

| Base Hydrolysis | 0.1 M to 1 M NaOH, heated (e.g., 60-80 °C) |

| Neutral Hydrolysis | Water, heated (e.g., 60-80 °C) |

| Oxidation | 3-30% H₂O₂, ambient or elevated temperature |

| Photolytic Degradation | Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter) |

| Thermal Degradation | Dry heat (e.g., 60-80 °C) |

The extent of degradation is typically targeted to be in the range of 5-20% to ensure that the degradation products are detectable without being overly complex.[9]

Experimental Protocols

This section provides detailed methodologies for determining the aqueous solubility and assessing the stability of this compound.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[10][11][12]

Objective: To determine the equilibrium solubility of this compound in an aqueous medium at a specific temperature and pH.

Materials:

-

2,4-Pyridinedicarboxylic acid (solid)

-

Purified water or aqueous buffer of desired pH

-

Glass flasks with stoppers

-

Constant temperature shaker bath

-

Centrifuge

-

Analytical balance

-

pH meter

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass flask. The excess solid should be sufficient to ensure that a saturated solution is formed and that solid remains undissolved at equilibrium.[13]

-

Add a known volume of the aqueous medium (e.g., purified water or a specific buffer).

-

Seal the flasks and place them in a constant temperature shaker bath.

-

Agitate the flasks at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[12]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the flasks to stand undisturbed at the same temperature to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Separate the solid phase from the liquid phase by centrifugation or filtration. Ensure that the temperature is maintained during this step to prevent precipitation or further dissolution.

-

-

Quantification:

-

Dilute the clear supernatant with the aqueous medium to a concentration within the calibrated range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

-

Calculation:

-

Calculate the solubility of this compound in the aqueous medium, taking into account the dilution factor. The result is typically expressed in mg/mL or g/L.

-

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound in aqueous solutions.

Objective: To investigate the degradation behavior of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

2,4-Pyridinedicarboxylic acid

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Purified water

-

pH meter

-

Thermostatic oven/water bath

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Sample Preparation:

-

Prepare stock solutions of this compound in purified water or a suitable co-solvent if necessary.

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix the this compound stock solution with an equal volume of an appropriate concentration of HCl (e.g., 0.1 M or 1 M). Store at a specific temperature (e.g., 60 °C) for a defined period. Withdraw samples at various time points. Neutralize the samples before analysis.

-

Base Hydrolysis: Mix the this compound stock solution with an equal volume of an appropriate concentration of NaOH (e.g., 0.1 M or 1 M). Store at a specific temperature (e.g., 60 °C) for a defined period. Withdraw samples at various time points. Neutralize the samples before analysis.

-

Oxidative Degradation: Mix the this compound stock solution with an appropriate concentration of H₂O₂ (e.g., 3%). Store at room temperature or an elevated temperature for a defined period. Withdraw samples at various time points.

-

Photolytic Degradation: Expose the this compound solution in a chemically inert, transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[8] A control sample should be protected from light.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat in a thermostatic oven at a specific temperature (e.g., 80 °C) for a defined period.

-

-

Analysis:

-

Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC method. The method should be capable of separating the intact this compound from any degradation products.

-

Peak purity analysis of the this compound peak should be performed to ensure that no degradation products are co-eluting.

-

Characterize any significant degradation products using techniques such as mass spectrometry (MS).

-

Visualization of Pathways and Workflows

Signaling Pathway: Inhibition of 2-Oxoglutarate-Dependent Dioxygenases

This compound acts as a competitive inhibitor of 2-oxoglutarate (2-OG) for binding to the active site of 2-OG-dependent dioxygenases. This inhibition disrupts the normal catalytic cycle of these enzymes.

Caption: Inhibition of 2-OG dependent dioxygenases by this compound.

Signaling Pathway: Inhibition of Histone Demethylases (KDMs)

A significant class of 2-OG-dependent dioxygenases inhibited by this compound are the Jumonji C (JmjC) domain-containing histone demethylases (KDMs). By inhibiting KDMs, this compound can modulate gene expression.[14][15]

Caption: Inhibition of histone demethylases by this compound.

Experimental Workflow: Solubility Determination

The following diagram illustrates the workflow for the shake-flask solubility determination method.

Caption: Shake-flask solubility determination workflow.

Experimental Workflow: Forced Degradation Study

This diagram outlines the key steps in performing a forced degradation study for this compound.

Caption: Forced degradation study workflow.

Conclusion

The aqueous solubility and stability of 2,4-pyridinedicarboxylic acid are critical parameters that influence its development as a therapeutic agent. This guide has provided a summary of the available quantitative data, detailed experimental protocols for the determination of these properties, and a visual representation of its mechanism of action and relevant experimental workflows. A thorough understanding and characterization of the solubility and stability profile of this compound will enable researchers and drug development professionals to optimize formulations, ensure product quality, and ultimately advance the therapeutic potential of this important molecule.

References

- 1. Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. researchgate.net [researchgate.net]

- 7. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 8. fda.gov [fda.gov]

- 9. pharmadekho.com [pharmadekho.com]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. enamine.net [enamine.net]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. Small-molecule-based inhibition of histone demethylation in cells assessed by quantitative mass spectrometry. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]

- 15. Small molecule-based inhibition of histone demethylation in cells assessed by quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Core Inhibitory Mechanism of 2,4-Pyridinedicarboxylic Acid (2,4-PDCA) on 2-Oxoglutarate (2OG) Oxygenases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxoglutarate (2OG) dependent oxygenases are a large superfamily of non-heme iron-containing enzymes that play critical roles in various physiological processes, including histone demethylation, hypoxia sensing, and collagen biosynthesis. Their dysregulation is implicated in numerous diseases, making them attractive targets for therapeutic intervention. 2,4-Pyridinedicarboxylic acid (2,4-PDCA) is a well-established, broad-spectrum inhibitor of these enzymes. This technical guide provides an in-depth overview of the inhibitory mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes involved.

The Inhibitory Mechanism of this compound

This compound functions as a competitive inhibitor of 2OG oxygenases. Its molecular structure mimics the endogenous cosubstrate, 2-oxoglutarate, allowing it to bind to the 2OG binding site within the catalytic domain of the enzyme. This binding is facilitated by the chelation of the active site Fe(II) ion by the pyridine nitrogen and the C2-carboxylate of this compound. By occupying the 2OG binding pocket, this compound prevents the binding of the natural cosubstrate, thereby inhibiting the catalytic activity of the enzyme.

The inhibition is reversible and dependent on the relative concentrations of this compound and 2OG. The potency of this compound varies among different 2OG oxygenases, reflecting differences in the architecture of their active sites.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). While IC50 values are widely reported, specific Ki values for this compound are less common in the literature. The following table summarizes the IC50 values of this compound against a range of human 2OG oxygenases.

| Target Enzyme Family | Specific Enzyme | IC50 (µM) | Reference(s) |

| Aspartate/Asparagine Hydroxylases | AspH | ~0.03 | [1][2] |

| Jumonji C (JmjC) Domain-Containing Histone Demethylases | KDM4E (JMJD2E) | ~0.29 | [1][2] |

| JMJD5 | ~0.5 | [2] | |

| Factor Inhibiting HIF (FIH) | FIH | ~4.7 | [1] |

| Ribosomal Oxygenases | RIOX2 (MINA53) | ~4.0 | [1] |

| Prolyl Hydroxylase Domain Enzymes | PHD1 | 1.5 | [3] |

| PHD2 | Weak inhibitor | [2][4] | |

| Ten-Eleven Translocation (TET) Dioxygenases | TET1, TET2, TET3 | Low µM range | [5] |

Note: IC50 values can vary depending on the specific assay conditions, including substrate and cosubstrate concentrations.

Key Signaling Pathways and Processes Inhibited by this compound

The inhibition of 2OG oxygenases by this compound has significant downstream effects on major cellular signaling pathways.

The Catalytic Cycle of 2OG Oxygenases and its Inhibition

2OG oxygenases follow a consensus catalytic mechanism. The binding of 2OG is a critical early step that precedes the binding of the prime substrate and molecular oxygen. This compound competitively blocks this initial step.

HIF-1α Degradation Pathway

Prolyl hydroxylase domain (PHD) enzymes are 2OG oxygenases that play a crucial role in regulating the stability of the alpha subunit of the hypoxia-inducible factor (HIF-1α). Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-1α, targeting it for proteasomal degradation. Inhibition of PHDs by this compound stabilizes HIF-1α, even in the presence of oxygen, leading to the transcription of hypoxia-responsive genes.

JmjC Histone Demethylation

Jumonji C (JmjC) domain-containing histone demethylases are 2OG oxygenases that remove methyl groups from lysine residues on histone tails, thereby playing a crucial role in epigenetic regulation. This compound inhibits these enzymes, leading to an increase in histone methylation levels and subsequent alterations in gene expression.

Detailed Experimental Protocols

Solid-Phase Extraction Mass Spectrometry (SPE-MS) Inhibition Assay

This is a high-throughput method used to determine the IC50 values of inhibitors against 2OG oxygenases.

Workflow:

Detailed Steps:

-

Reaction Mixture Preparation: In a microplate, prepare a reaction mixture containing the purified 2OG oxygenase, a specific peptide substrate, 2-oxoglutarate, ferrous sulfate, L-ascorbic acid, and varying concentrations of this compound in a suitable buffer (e.g., HEPES or Tris).

-

Incubation: Incubate the reaction plate at a controlled temperature (e.g., 37°C) for a defined period to allow the enzymatic reaction to proceed.

-

Quenching: Stop the reaction by adding a quenching solution, typically a strong acid like formic acid or trifluoroacetic acid.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE plate with methanol followed by equilibration with an aqueous solution containing a low percentage of organic solvent and acid.

-

Load the quenched reaction mixture onto the SPE plate.

-

Wash the plate to remove salts, buffers, and other interfering substances.

-

Elute the peptide substrate and product using a higher concentration of organic solvent (e.g., acetonitrile) with a small amount of acid.

-

-

Mass Spectrometry (MS) Analysis:

-

Mix the eluted samples with a suitable matrix-assisted laser desorption/ionization (MALDI) matrix solution.

-

Spot the mixture onto a MALDI target plate and allow it to dry.

-

Acquire mass spectra using a MALDI-TOF mass spectrometer.

-

-

Data Analysis:

-

Identify and quantify the peak intensities corresponding to the unmodified substrate and the hydroxylated or demethylated product.

-

Calculate the percentage of product formation for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Determination of the Inhibition Constant (Ki) for a Competitive Inhibitor

The Ki value provides a more direct measure of the binding affinity of a competitive inhibitor. It can be determined through enzyme kinetics studies by measuring the initial reaction rates at various substrate and inhibitor concentrations.

Experimental Design:

-

Perform a series of enzyme assays with a fixed concentration of the 2OG oxygenase.

-

In each series, use a fixed concentration of this compound (including a zero-inhibitor control).

-

Within each series, vary the concentration of the substrate (e.g., the specific peptide).

-

Measure the initial reaction velocity (v₀) for each condition.

Data Analysis (Lineweaver-Burk Plot):

-

Calculate the reciprocal of the initial velocities (1/v₀) and the reciprocal of the substrate concentrations (1/[S]).

-

Create a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) for each inhibitor concentration.

-

For a competitive inhibitor, the lines will intersect at the y-axis (1/Vmax).

-

The apparent Km (Km_app) for each inhibitor concentration can be determined from the x-intercept (-1/Km_app).

-

The Ki can be calculated from the equation: Km_app = Km * (1 + [I]/Ki) , where [I] is the inhibitor concentration. Alternatively, a secondary plot of Km_app versus [I] will yield a straight line with a slope of Km/Ki and a y-intercept of Km.

X-ray Crystallography of 2OG Oxygenase in Complex with this compound

Determining the crystal structure of a 2OG oxygenase in complex with this compound provides direct evidence of its binding mode in the active site.

General Protocol:

-

Protein Expression and Purification: Express and purify a high-quality, homogenous sample of the target 2OG oxygenase.

-

Crystallization Screening: Screen for initial crystallization conditions using commercially available or custom-made screens. The hanging-drop or sitting-drop vapor diffusion methods are commonly used.

-

Co-crystallization or Soaking:

-

Co-crystallization: Add this compound to the purified protein solution before setting up the crystallization trials.

-

Soaking: Grow crystals of the apo-enzyme first and then soak them in a solution containing this compound.

-

-

Crystal Optimization: Optimize the initial crystallization conditions (e.g., precipitant concentration, pH, temperature) to obtain large, well-diffracting crystals.

-

X-ray Diffraction Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods. Refine the atomic model against the experimental data.

-

Structural Analysis: Analyze the electron density maps to confirm the binding of this compound in the active site and characterize its interactions with the protein and the active site metal ion.

Conclusion

2,4-Pyridinedicarboxylic acid is a valuable tool for studying the function of 2-oxoglutarate dependent oxygenases. Its well-characterized, competitive inhibitory mechanism allows for the targeted modulation of these enzymes in vitro and in cellular systems. This guide provides a comprehensive overview of the inhibitory action of this compound, including quantitative data on its potency and detailed protocols for its characterization. The provided visualizations of the affected signaling pathways offer a clear understanding of the downstream consequences of 2OG oxygenase inhibition. This information will be instrumental for researchers and drug development professionals working on this important class of enzymes.

References

- 1. Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Effect of 2,4-Pyridinedicarboxylic Acid (2,4-PDCA) on Histone Demethylase Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of 2,4-pyridinedicarboxylic acid (2,4-PDCA) on the activity of histone demethylases. It delves into the mechanism of action, quantitative inhibitory data, detailed experimental protocols, and the cellular consequences of this inhibition, serving as a critical resource for professionals in epigenetic research and drug discovery.

Introduction: Histone Demethylases and the Role of this compound

Covalent modifications of histone proteins are fundamental to the regulation of gene expression and chromatin architecture.[1][2] Histone methylation, once thought to be a permanent mark, is dynamically regulated by histone methyltransferases and histone demethylases. The Jumonji C (JmjC) domain-containing histone demethylases (KDMs) represent a major family of these enzymes and are of significant interest as therapeutic targets in various diseases, including cancer.[1][3][4]

The JmjC-KDMs are non-heme iron (Fe(II)) and 2-oxoglutarate (2OG)-dependent oxygenases.[5][6] They catalyze the demethylation of lysine residues on histone tails through an oxidative process.[5][7] 2,4-Pyridinedicarboxylic acid (this compound) has been identified as a broad-spectrum inhibitor of 2OG oxygenases, including the JmjC family of histone demethylases.[8][9] It functions as a competitive inhibitor by mimicking the natural cofactor, 2-oxoglutarate, making it a valuable tool for studying the roles of these enzymes.[9][10]

Mechanism of Action: Competitive Inhibition of 2-Oxoglutarate Binding

The catalytic mechanism of JmjC histone demethylases involves the binding of Fe(II) and 2OG within the enzyme's active site. This complex then coordinates with molecular oxygen to generate a highly reactive ferryl-oxo species, which hydroxylates the methyl group on the target lysine residue.[7]

This compound inhibits this process by acting as a 2OG analog.[9][11] Crystallographic studies of JMJD2A in complex with this compound (PDB ID: 2VD7) have elucidated its binding mode.[1][3] The inhibitor coordinates the active site Fe(II) ion in a bidentate manner via its pyridine nitrogen and the C-2 carboxylate group.[3][7][9] The C-4 carboxylate of this compound forms electrostatic interactions with key residues, such as Lys206, that are also involved in binding the C-5 carboxylate of the natural cofactor, 2OG.[1] This binding mode effectively occupies the active site, preventing the binding of 2OG and subsequent catalytic activity.[7]

Quantitative Data: Inhibitory Profile of this compound and its Derivatives

This compound exhibits broad inhibitory activity against multiple JmjC histone demethylases and other 2OG-dependent oxygenases. Its potency, typically measured as the half-maximal inhibitory concentration (IC50), varies across different enzyme subfamilies. The lack of selectivity is a key characteristic of this compound. Efforts to improve selectivity have involved synthesizing derivatives with substitutions at various positions on the pyridine ring.[1][9]

Table 1: IC50 Values of this compound Against Various 2OG-Dependent Oxygenases

| Enzyme Target | Enzyme Subfamily | IC50 (µM) | Comments | Reference(s) |

| KDM4A (JMJD2A) | JmjC Histone Demethylase | ~1.4 | Broad-spectrum KDM inhibitor. | [12] |

| KDM4C (JMJD2C) | JmjC Histone Demethylase | ~1.4 | Similar potency to KDM4A/E. | [12] |

| KDM4E (JMJD2E) | JmjC Histone Demethylase | 0.29 - 1.4 | Potent inhibition observed across multiple studies. | [12][13] |

| KDM5B (JARID1B) | JmjC Histone Demethylase | ~3 | Also efficiently inhibits JARID1 proteins. | [12][14] |

| KDM6A (UTX) | JmjC Histone Demethylase | Inhibitory activity noted. | [12] | |

| JMJD5 | 2OG Oxygenase | ~0.5 | Inhibits arginine hydroxylase activity. | [10] |